Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. It features a five-membered nitrogen-containing heterocycle, which is notable for its stereochemical properties due to the presence of chiral centers. This compound has garnered attention in organic synthesis and pharmaceutical research due to its potential biological activity and utility as a building block in complex organic molecules.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its structure, properties, and applications. The compound's unique stereochemistry and functional groups make it a valuable intermediate in synthetic chemistry.
Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate is classified under organic compounds, specifically as an ester and a ketone derivative. Its IUPAC name reflects its structural features, indicating the presence of both an ester group and a ketone within a pyrrolidine framework.
The synthesis of Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate typically involves stereoselective reactions using chiral starting materials. One common synthetic route is the diastereoselective aza-Diels–Alder reaction. This method allows for the formation of the pyrrolidine ring with high stereochemical control.
The synthesis often proceeds through several steps:
Industrial production may involve optimizing these steps for large-scale synthesis using automated reactors and continuous flow systems to enhance yield and efficiency.
Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate has a molecular formula of and a molecular weight of approximately 173.19 g/mol. The compound features:
Key structural identifiers include:
InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9-7(10)5(6)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1
NTNCSUZFSPRCHX-PHDIDXHHSA-N
These identifiers provide insight into the compound's chemical structure and allow for easy reference in chemical databases.
Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate participates in various chemical reactions typical of pyrrolidine derivatives:
These reactions are often carried out under controlled conditions to maintain stereochemistry and achieve desired selectivity in products. Reaction conditions such as temperature, solvent choice, and catalysts play critical roles in determining the outcome of these transformations.
The mechanism of action for Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound is crucial for its binding affinity and biological activity.
Research indicates that this compound may act as an inhibitor or modulator within enzymatic pathways, influencing various biochemical processes within cells. Its potential applications in medicinal chemistry are linked to these interactions, particularly in developing treatments for neurological disorders.
Key chemical properties include:
The compound's stability under various conditions has been studied, showing that it remains stable when stored properly away from moisture and light.
Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate has wide-ranging applications:
This compound's unique structural features contribute significantly to its versatility and importance in both academic research and industrial chemistry.
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2